methyl 3-[(4-{[(4-fluorophenyl)methyl]carbamoyl}phenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
This compound is a quinazoline derivative characterized by a tetrahydroquinazoline core substituted with a methyl carboxylate group at position 7, a sulfanylidene (thiocarbonyl) group at position 2, and a 4-oxo group at position 2. The side chain at position 3 includes a benzyl group functionalized with a carbamoyl linkage to a 4-fluorophenylmethyl moiety. Its molecular formula is C25H19FN3O5S, with a molecular weight of 492.50 g/mol. The fluorine atom on the phenyl ring enhances lipophilicity, while the sulfanylidene and carbamoyl groups contribute to hydrogen-bonding interactions, critical for biological activity .
Properties
IUPAC Name |
methyl 3-[[4-[(4-fluorophenyl)methylcarbamoyl]phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O4S/c1-33-24(32)18-8-11-20-21(12-18)28-25(34)29(23(20)31)14-16-2-6-17(7-3-16)22(30)27-13-15-4-9-19(26)10-5-15/h2-12H,13-14H2,1H3,(H,27,30)(H,28,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMLGAXNABPPJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)C(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related compounds:
Notes:
- logP: Estimated via similarity to ; *logP‡ : Calculated using ChemAxon.
- † : Inferred from structural analogy to sEH inhibitors like .
Key Findings
Impact of Fluorine vs. Methoxy Substitution: The 4-fluorophenylmethyl group in the target compound increases electronegativity and metabolic stability compared to the 4-methoxyphenylmethyl analogue . The methoxy group in the analogue (logP = 3.44) slightly increases lipophilicity relative to the fluorine-substituted compound (estimated logP ~3.4), which may influence membrane permeability .
Role of the Sulfanylidene Group :
- The 2-sulfanylidene moiety in the target compound and its analogues facilitates hydrogen bonding with protein targets (e.g., sEH or kinases), as seen in crystallographic studies of similar thioquinazolines .
Biological Activity Trends: The 2-chlorobenzylthio derivative (CAS 514857-29-5) exhibits potent sEH inhibition (IC50 < 10 nM), attributed to the chloro substituent’s electron-withdrawing effect and hydrophobic interactions . The target compound’s fluorophenyl group may mimic this behavior.
Synthetic Accessibility :
- The target compound’s synthesis likely follows a route analogous to , involving Cs2CO3-mediated alkylation of a quinazoline precursor. Yields for similar reactions range from 60–85% .
Computational and Experimental Validation
- Docking Studies : Glide-XP (Schrödinger) has been used to predict binding modes of quinazoline derivatives to sEH, highlighting the importance of the sulfanylidene and carboxylate groups in anchoring the ligand to the catalytic domain .
- Hydrogen-Bonding Analysis : Graph-set analysis (e.g., Etter’s rules) confirms that the sulfanylidene and carbamoyl groups form robust S···H–N and N–H···O interactions in crystal lattices, stabilizing the bioactive conformation .
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